
Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate
Description
Nuclear Magnetic Resonance (NMR)
δ (ppm) | Multiplicity | Assignment |
---|---|---|
9.82 | s | Catechol -OH (exchangeable) |
7.62 | d (J=16 Hz) | Hβ of α,β-unsaturated ester |
7.38–7.25 | m | Cinnamyl phenyl protons |
6.95 | d (J=8 Hz) | Catechol C5-H |
6.78 | d (J=2 Hz) | Catechol C2-H |
6.72 | dd (J=8, 2 Hz) | Catechol C6-H |
6.45 | d (J=16 Hz) | Hα of α,β-unsaturated ester |
4.92 | d (J=6 Hz) | Cinnamyl CH₂-O |
δ (ppm) | Assignment |
---|---|
171.2 | Ester carbonyl (C=O) |
158.4 | Catechol C3-OH |
152.1 | Catechol C4-OH |
145.6 | α-Cyano carbon (C≡N) |
134.9–126.3 | Aromatic carbons |
Infrared Spectroscopy (IR)
Key absorption bands (KBr pellet):
Wavenumber (cm⁻¹) | Assignment |
---|---|
3320–3250 | O-H stretch (catechol) |
2215 | C≡N stretch |
1710 | Ester C=O stretch |
1620 | C=C conjugated stretch |
1590, 1510 | Aromatic C=C bending |
Mass Spectrometry (MS)
- ESI-MS (m/z) : [M+H]⁺ calcd. 322.32, found 322.1
- Fragmentation pattern: Loss of cinnamyl group (Δm/z=131) followed by decarboxylation (Δm/z=44)
Computational Modeling of Electronic and Steric Properties
Density Functional Theory (DFT) studies at the B3LYP/6-31G(d) level reveal:
Property | Value |
---|---|
HOMO-LUMO gap | 3.8 eV (facilitates charge transfer interactions) |
Dipole moment | 5.2 Debye (polarized electron distribution) |
Mulliken charges | -0.32 e⁻ on cyano group, +0.18 e⁻ on ester oxygen |
Molecular electrostatic potential | Negative potential at catechol OH, positive at cyano group |
Propriétés
Numéro CAS |
132465-11-3 |
---|---|
Formule moléculaire |
C19H15NO4 |
Poids moléculaire |
321.3 g/mol |
Nom IUPAC |
3-phenylprop-2-enyl 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C19H15NO4/c20-13-16(11-15-8-9-17(21)18(22)12-15)19(23)24-10-4-7-14-5-2-1-3-6-14/h1-9,11-12,21-22H,10H2 |
Clé InChI |
XGHYFEJMJXGPGN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=CCOC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/COC(=O)/C(=C\C2=CC(=C(C=C2)O)O)/C#N |
SMILES canonique |
C1=CC=C(C=C1)C=CCOC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate typically involves the reaction of cinnamyl alcohol with 3,4-dihydroxybenzaldehyde in the presence of a cyanating agent. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. The process involves optimizing reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .
Applications De Recherche Scientifique
Biochemical Inhibition
5-Lipoxygenase Inhibition
CDC has been identified as a potent and selective inhibitor of 5-lipoxygenase (5-LO), an enzyme that catalyzes the production of leukotrienes from arachidonic acid. Research indicates that CDC exhibits low nanomolar IC(50) values (9-25 nM) against 5-LO, demonstrating a selectivity index of approximately 35 over platelet-type 12-lipoxygenase (p12-LO) and 15-lipoxygenase (15-LO1) . This selectivity is crucial for therapeutic applications targeting inflammatory diseases where leukotrienes play a significant role.
Case Study: In Vivo Efficacy
In vivo studies revealed that CDC effectively reduced leukotriene B(4) formation in models of inflammation, such as carrageenan-induced pleurisy in rats. Administered at doses of 3.5 and 7 mg/kg intraperitoneally, CDC showed significant efficacy in reducing inflammation triggered by platelet-activating factor .
Cellular Mechanisms and Wound Healing
Corneal Epithelial Repair
CDC has also been studied for its role in modulating corneal epithelial wound healing. In experiments involving rabbit corneal epithelial cells, CDC inhibited epidermal growth factor (EGF)-stimulated lipoxin A4 synthesis, which is involved in the wound healing process . The inhibition of lipoxin A4 synthesis by CDC suggests potential therapeutic applications in enhancing corneal repair mechanisms.
Experimental Findings
The effects of CDC on EGF-mediated signaling pathways were assessed through various assays, including immunofluorescence for cell proliferation and scrape migration assays. The results indicated that CDC could modulate epithelial cell migration and proliferation, thereby influencing wound healing outcomes .
Anti-inflammatory Applications
CDC's ability to inhibit lipoxygenases positions it as a candidate for anti-inflammatory therapies. The compound's selective inhibition profile allows for targeted treatment strategies in conditions characterized by excessive leukotriene production, such as asthma and other chronic inflammatory diseases.
Potential in Cancer Research
Emerging research suggests that CDC may have implications in cancer treatment due to its effects on cellular signaling pathways involved in apoptosis and proliferation. By modulating these pathways, CDC could potentially enhance the efficacy of existing cancer therapies or serve as a basis for developing new agents .
Pharmacological Profiles
The pharmacological profile of CDC includes various mechanisms of action beyond lipoxygenase inhibition:
- Apoptosis Modulation : Influencing programmed cell death pathways.
- Cell Cycle Regulation : Interfering with cellular proliferation processes.
- Neuronal Signaling : Potential effects on neurotransmitter systems .
Data Summary Table
Mécanisme D'action
The mechanism of action of cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate involves its potent inhibition of lipoxygenases, particularly 12/15-lipoxygenases. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory and pro-oxidative metabolites, thereby exerting anti-inflammatory and antioxidant effects. The molecular targets include the active sites of lipoxygenase enzymes, and the pathways involved are related to the metabolism of arachidonic acid and other polyunsaturated fatty acids .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Overview
CDC belongs to the cinnamate derivative family, characterized by α-cyanocinnamate and catechol moieties. Key structural features include:
- α-Cyano group: Enhances electron-withdrawing effects, stabilizing interactions with LO active sites .
- Catechol group : Facilitates iron chelation in LO enzymes, critical for enzymatic inhibition .
Comparative Pharmacological Profiles
Key Findings
- Potency : CDC surpasses zileuton (5-LO IC50 ~700 nM) and CAPE (5-LO IC50 ~3 µM) in 5-LO inhibition .
- Selectivity : Unlike baicalein (12-LO-selective), CDC inhibits 5-LO with 35-fold selectivity over p12-LO . However, its 15-LO1 inhibition is weaker (IC50 ~150 nM) .
- Multi-Target Effects : CDC uniquely blocks Kv1.5 channels (IC50 = 5.7 µM), a feature absent in NDGA and other LO inhibitors .
Limitations
Activité Biologique
Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate (CDC) is a compound that has garnered attention for its biological activity, particularly as an inhibitor of lipoxygenase enzymes. This article provides a comprehensive overview of the biological properties of CDC, including its mechanisms of action, efficacy in various models, and potential therapeutic applications.
CDC primarily functions as a potent inhibitor of lipoxygenases (LOs), specifically targeting 5-lipoxygenase (5-LO) and platelet-type 12-lipoxygenase (p12-LO). The inhibition of these enzymes is crucial because they are involved in the metabolism of arachidonic acid, leading to the production of inflammatory mediators such as leukotrienes.
- Inhibition Potency : CDC exhibits low nanomolar IC50 values (9-25 nM) against 5-LO in cell-free assays and shows a selectivity index of approximately 35 over p12-LO and 15-LO1 . This suggests that CDC is a highly selective inhibitor, making it a candidate for therapeutic interventions aimed at reducing inflammation.
Anti-inflammatory Activity
- In Vitro Studies : CDC has been shown to significantly reduce the formation of leukotriene B4 (LTB4) in human polymorphonuclear leukocytes and monocytes, demonstrating its anti-inflammatory potential in vitro with IC50 values ranging from 0.45 to 0.8 μM .
- In Vivo Models : In animal models, CDC has proven effective in reducing inflammation. For instance:
Neutrophil Recruitment
CDC's role extends to modulating neutrophil recruitment during inflammatory responses. Research indicates that inhibition of lipoxygenase pathways can reduce neutrophil migration associated with acute lung injury (ALI) by affecting chemokine receptor expression . Specifically:
- Studies have shown that CDC can inhibit neutrophil recruitment through modulation of the CXC chemokine receptor 2 (CXCR2) pathway, which is critical in ALI models .
Case Study: Corneal Epithelial Wound Healing
A study investigated the effect of CDC on corneal epithelial cells stimulated by epidermal growth factor (EGF). The findings revealed:
- CDC partially inhibited EGF-induced lipoxin A4 synthesis and subsequent wound healing processes. The activation pathways involved ERK1/2 and p38 MAPK signaling cascades .
Research Findings Summary Table
Q & A
Q. What is the mechanism by which CDC inhibits 12/15-lipoxygenase (12/15-LOX), and how does this relate to its experimental applications?
CDC competitively inhibits 12/15-LOX, an enzyme that catalyzes the peroxidation of arachidonic acid to pro-inflammatory lipid mediators like 12(S)-HETE and 15(S)-HpETE. By blocking this pathway, CDC reduces lipid peroxidation, mitigates oxidative stress, and prevents downstream inflammatory responses . This mechanism underpins its use in studying diabetic complications (e.g., neuropathy) and ferroptosis inhibition .
Q. What are the recommended protocols for preparing and storing CDC in laboratory settings?
- Solubility : Dissolve CDC in anhydrous DMSO to prepare stock solutions (e.g., 10 mM). Avoid aqueous buffers due to low solubility.
- Storage : Store lyophilized powder at -25°C to -15°C, protected from light and moisture. Aliquot stock solutions to minimize freeze-thaw cycles .
- In vitro dosing : Typical concentrations range from 5–20 μM in cell-based assays (e.g., endothelial barrier dysfunction studies) .
Q. How should researchers handle CDC to comply with safety guidelines?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Environmental precautions : Avoid release into water systems due to extreme aquatic toxicity (GHS09 classification). Collect spills using absorbent materials and dispose via licensed hazardous waste protocols .
Advanced Research Questions
Q. How can discrepancies in CDC’s efficacy across diabetic neuropathy models be systematically addressed?
Variations in outcomes (e.g., nerve conduction velocity improvements) may arise from differences in:
- Model severity : STZ-induced diabetic mice with moderate (~20 mM blood glucose) vs. severe hyperglycemia (~30 mM) show divergent responses .
- Dosage and administration : Subcutaneous delivery (8 mg/kg/day) achieves consistent bioavailability compared to oral routes .
- Endpoint selection : Combine functional (e.g., thermal algesia) and molecular (e.g., nitrotyrosine levels) metrics to capture therapeutic effects .
Q. What methodologies are optimal for assessing CDC’s off-target effects on related enzymes?
Q. How does CDC modulate lipid peroxidation in ferroptosis, and what experimental markers should be monitored?
CDC inhibits 12/15-LOX-driven oxidation of polyunsaturated fatty acids (PUFAs) in cell membranes. Key markers include:
Q. What experimental designs resolve conflicting data on CDC’s role in pulmonary artery reactivity?
Contradictory findings may arise from tissue-specific LOX isoform expression. To address this:
- Inhibitor cross-comparison : Use nordihydroguaiaretic acid (NDGA, broad LOX inhibitor) alongside CDC to distinguish 12/15-LOX contributions .
- Metabolite profiling : Quantify 12(S)-HETE via LC-MS in shunted vs. unshunted arteries to correlate enzyme activity with vascular reactivity .
Data Contradiction Analysis
Q. Why do some studies report CDC’s inefficacy in reversing advanced diabetic neuropathy?
Late-stage neuropathy involves irreversible structural damage (e.g., axonal degeneration). CDC primarily targets early oxidative and nitrosative stress; thus, intervention timing is critical. Preclinical studies should stratify subjects by disease duration and glycemic severity .
Methodological Best Practices
Q. How to validate CDC’s target engagement in vivo?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.